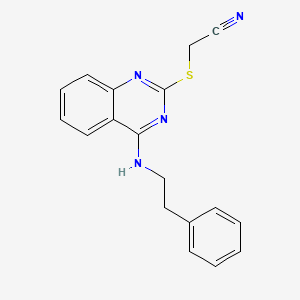![molecular formula C17H11Cl2F3N6O B2535496 8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 303986-21-2](/img/structure/B2535496.png)
8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyridine ring, a triazoloquinoxaline ring, and a trifluoromethyl group. These groups are common in many pharmaceuticals and agrochemicals due to their ability to form stable structures and interact with various biological targets .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electronegative fluorine atoms in the trifluoromethyl group could create a dipole moment, making the compound polar .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo various reactions. For example, the pyridine ring can participate in electrophilic substitution reactions, and the trifluoromethyl group can undergo defluorination under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .Applications De Recherche Scientifique
Quinoxaline Derivatives in Scientific Research
Quinoxalines and their derivatives are explored for their antitumoral properties and as catalysts' ligands. They are synthesized via condensation reactions and exhibit diverse biological activities, including serving as dyes, pharmaceuticals, and antibiotics. Notable examples include echinomycin and levomycin, highlighting the significant role of quinoxaline compounds in medicinal chemistry and biotechnological applications (Aastha Pareek & Dharma Kishor, 2015).
Triazoles and Pyridines in Corrosion Inhibition
Quinoline derivatives, closely related to pyridines, demonstrate substantial effectiveness as anticorrosive materials. Their electron-rich nature allows for stable chelating complexes with metal surfaces, underscoring their importance in materials science for protecting against metallic corrosion (C. Verma, M. Quraishi, & E. Ebenso, 2020).
Heterocyclic Compounds in Biological Applications
Derivatives of heterocyclic compounds such as triazoles, thiazoles, and pyrimidines are widely utilized in the synthesis of optical sensors due to their varied biological and medicinal applications. The ability of these compounds to form coordination and hydrogen bonds makes them excellent candidates for sensing applications, illustrating their versatility in scientific research (Gitanjali Jindal & N. Kaur, 2021).
Application in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as crucial raw materials in the fine organic synthesis industry, finding applications in the production of pharmaceuticals, dyes, and agricultural products. Their use in manufacturing high-energy materials and anti-corrosion additives exemplifies their broad utility in various industrial sectors (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, & B. Uspensky, 2021).
Orientations Futures
Propriétés
IUPAC Name |
8-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N6O/c18-10-1-2-12-13(6-10)28-8-25-26-15(28)16(29)27(12)4-3-23-14-11(19)5-9(7-24-14)17(20,21)22/h1-2,5-8H,3-4H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGLDUAPEVVQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C=NN=C3C(=O)N2CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzothiazole](/img/structure/B2535415.png)
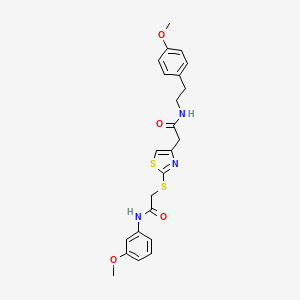
![Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)

![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2535420.png)
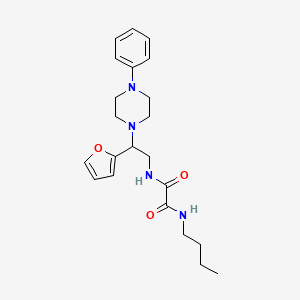
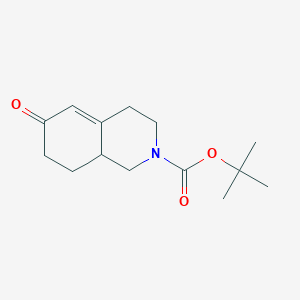
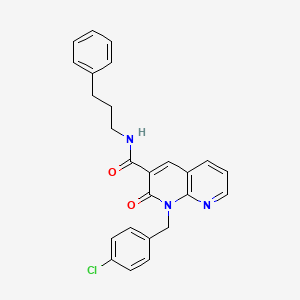
![4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2535426.png)
![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B2535434.png)

